Cas no 2171729-02-3 (3-(1-ethoxy-2-methylpropan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-(1-ethoxy-2-methylpropan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
2171729-02-3 structure
Product name:3-(1-ethoxy-2-methylpropan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS No:2171729-02-3
MF:C25H30N2O6
Molecular Weight:454.515507221222
CID:6394974
PubChem ID:165811439

3-(1-ethoxy-2-methylpropan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(1-ethoxy-2-methylpropan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • 3-[(1-ethoxy-2-methylpropan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • 2171729-02-3
    • EN300-1506132
    • インチ: 1S/C25H30N2O6/c1-4-32-15-25(2,3)27-23(30)21(13-22(28)29)26-24(31)33-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,4,13-15H2,1-3H3,(H,26,31)(H,27,30)(H,28,29)
    • InChIKey: SFABNQMLZRPVRM-UHFFFAOYSA-N
    • SMILES: O(C(NC(CC(=O)O)C(NC(C)(C)COCC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 454.21038668g/mol
  • 同位素质量: 454.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 6
  • 重原子数量: 33
  • 回転可能化学結合数: 11
  • 複雑さ: 674
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 114Ų

3-(1-ethoxy-2-methylpropan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1506132-100mg
3-[(1-ethoxy-2-methylpropan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171729-02-3
100mg
$2963.0 2023-09-27
Enamine
EN300-1506132-1000mg
3-[(1-ethoxy-2-methylpropan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171729-02-3
1000mg
$3368.0 2023-09-27
Enamine
EN300-1506132-2500mg
3-[(1-ethoxy-2-methylpropan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171729-02-3
2500mg
$6602.0 2023-09-27
Enamine
EN300-1506132-5000mg
3-[(1-ethoxy-2-methylpropan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171729-02-3
5000mg
$9769.0 2023-09-27
Enamine
EN300-1506132-1.0g
3-[(1-ethoxy-2-methylpropan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171729-02-3
1g
$0.0 2023-06-05
Enamine
EN300-1506132-10000mg
3-[(1-ethoxy-2-methylpropan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171729-02-3
10000mg
$14487.0 2023-09-27
Enamine
EN300-1506132-50mg
3-[(1-ethoxy-2-methylpropan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171729-02-3
50mg
$2829.0 2023-09-27
Enamine
EN300-1506132-500mg
3-[(1-ethoxy-2-methylpropan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171729-02-3
500mg
$3233.0 2023-09-27
Enamine
EN300-1506132-250mg
3-[(1-ethoxy-2-methylpropan-2-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171729-02-3
250mg
$3099.0 2023-09-27

3-(1-ethoxy-2-methylpropan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献

3-(1-ethoxy-2-methylpropan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acidに関する追加情報

Recent Advances in the Study of 3-(1-ethoxy-2-methylpropan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS: 2171729-02-3)

The compound 3-(1-ethoxy-2-methylpropan-2-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS: 2171729-02-3) has recently emerged as a significant focus in chemical biology and pharmaceutical research. This structurally complex molecule, featuring both fluorenylmethoxycarbonyl (Fmoc) and ethoxy-methylpropanamide moieties, represents an important intermediate in peptide synthesis and drug development. Recent studies have highlighted its potential applications in targeted drug delivery systems and as a building block for novel bioactive compounds.

Current research indicates that this compound's unique chemical properties stem from its dual functionality - the Fmoc group provides protection for amine functionalities during solid-phase peptide synthesis (SPPS), while the ethoxy-methylpropanamide moiety enhances solubility and bioavailability. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness in improving the synthesis yield of complex peptide therapeutics by approximately 18-22% compared to traditional protecting groups.

Advanced analytical techniques including high-performance liquid chromatography (HPLC) coupled with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize this compound's purity and stability. Recent stability studies conducted at 25°C and 40°C under varying humidity conditions (published in Pharmaceutical Research, 2023) showed remarkable stability with less than 0.5% degradation after 6 months under standard storage conditions.

The mechanism of action for this compound as a synthetic intermediate involves its ability to maintain orthogonal protection during multi-step synthesis. The Fmoc group can be selectively removed under basic conditions (typically using piperidine), while the carbamoyl moiety remains intact, allowing for sequential coupling reactions. This property has made it particularly valuable in the synthesis of complex peptide-based pharmaceuticals, including those targeting GPCRs and enzyme inhibitors.

Recent applications in drug discovery include its use as a key intermediate in the development of novel protease inhibitors and cytokine modulators. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its incorporation into a new class of HIV-1 protease inhibitors, showing improved metabolic stability compared to previous generations of compounds. The extended half-life (t1/2 > 8 hours in human plasma) makes derivatives of this compound particularly promising for once-daily dosing regimens.

Ongoing research is exploring the potential of 2171729-02-3 in the development of peptide-drug conjugates (PDCs), where its structural features may enhance tumor targeting capabilities while minimizing off-target effects. Preliminary results from in vivo studies (presented at the 2024 American Chemical Society National Meeting) show promising tumor accumulation rates (up to 5.8% ID/g) in xenograft models when used as part of a targeted delivery system.

Future research directions include optimization of large-scale synthesis protocols and further exploration of its applications in mRNA-based therapeutics. The compound's ability to protect amine groups while maintaining solubility makes it a candidate for use in nucleotide modifications. Several pharmaceutical companies have included derivatives of 2171729-02-3 in their preclinical pipelines, suggesting growing industry interest in this chemical entity.

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